3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride
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Overview
Description
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a nitrogen-containing heterocyclic compound that features both a pyridine and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine and pyrrole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrazole Derivatives: Known for their extensive use in pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride apart is its unique combination of a pyridine and a pyrrole ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYGCOOWMYHLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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